molecular formula C10H14O3 B1605759 2,5-Dimethoxyphenethyl alcohol CAS No. 7417-19-8

2,5-Dimethoxyphenethyl alcohol

Cat. No.: B1605759
CAS No.: 7417-19-8
M. Wt: 182.22 g/mol
InChI Key: DJYVHWLFFMIWOY-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenethyl alcohol: is an organic compound with the molecular formula C10H14O3 . It is a derivative of phenethyl alcohol, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethyl alcohol can be achieved through several methods. One common route involves the reduction of 2,5-Dimethoxyphenylacetic acid . This process typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation techniques. This method utilizes hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to reduce the corresponding acid or ester to the alcohol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxyphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethoxyphenethyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of drugs.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 2 and 5 positions influence its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVHWLFFMIWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225137
Record name 2,5-Dimethoxyphenethyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7417-19-8
Record name 2,5-Dimethoxybenzeneethanol
Source CAS Common Chemistry
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Record name 2,5-Dimethoxyphenethyl alcohol
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Record name 7417-19-8
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Record name 2,5-Dimethoxyphenethyl alcohol
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Record name 2,5-dimethoxyphenethyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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